molecular formula C5H5F3O2 B6588555 5-(trifluoromethyl)oxolan-2-one CAS No. 1547-45-1

5-(trifluoromethyl)oxolan-2-one

Cat. No. B6588555
CAS RN: 1547-45-1
M. Wt: 154.1
InChI Key:
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Description

5-(Trifluoromethyl)oxolan-2-one is an organic compound that has recently become of interest to scientists due to its potential applications in various fields. It is a cyclic ether, with a molecular formula of C4H4F3O2. The compound has a unique structure that is composed of an oxolan-2-one ring and a trifluoromethyl group attached to the ring. The compound is known for its high reactivity and its ability to form stable complexes with other molecules.

Scientific Research Applications

5-(Trifluoromethyl)oxolan-2-one has recently been studied for its potential applications in various scientific fields. For example, the compound has been investigated for its use as a reactant in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of other organic compounds. Additionally, 5-(trifluoromethyl)oxolan-2-one has been studied for its potential applications in drug discovery, as it has been shown to interact with various proteins and enzymes.

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)oxolan-2-one is not yet fully understood. However, it is believed that the compound interacts with proteins and enzymes through hydrogen bonding and electrostatic interactions. Additionally, the trifluoromethyl group of the compound is thought to form a hydrophobic pocket, which could potentially bind to proteins, leading to the inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(trifluoromethyl)oxolan-2-one are not yet fully understood. However, studies have shown that the compound can interact with certain proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

5-(Trifluoromethyl)oxolan-2-one is a relatively new compound and as such, there are still some limitations to its use in laboratory experiments. For example, the compound is highly reactive and can react with various other compounds, making it difficult to isolate and purify. Additionally, the compound is not very soluble in water, which can make it difficult to use in aqueous solutions. On the other hand, the compound is relatively stable and can form stable complexes with other molecules, which can be advantageous for certain experiments.

Future Directions

The potential applications of 5-(trifluoromethyl)oxolan-2-one are still being explored. Future research could focus on the development of new synthetic methods for the production of the compound, as well as the investigation of its interactions with proteins and enzymes. Additionally, further studies could be conducted to explore the compound’s potential therapeutic applications, as well as its ability to form stable complexes with other molecules. Finally, research could also be conducted to investigate the compound’s potential use as a catalyst in the synthesis of heterocyclic compounds.

Synthesis Methods

The synthesis of 5-(trifluoromethyl)oxolan-2-one is typically carried out through a two-step process. The first step involves the reaction of a trifluoromethyl iodide and an α-halo-ketone in a solvent such as dichloromethane. This reaction produces a trifluoromethyl ketone, which is then reacted with an aldehyde in the presence of a base such as sodium hydroxide. This second reaction produces the desired 5-(trifluoromethyl)oxolan-2-one.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(trifluoromethyl)oxolan-2-one can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "2,2,2-trifluoroethanol", "ethyl acetoacetate", "sodium hydride", "1,2-epoxybutane", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Conversion of 2,2,2-trifluoroethanol to ethyl 2,2,2-trifluoroacetate using ethyl acetoacetate and sodium hydride as catalysts.", "Step 2: Ring-opening of 1,2-epoxybutane with ethyl 2,2,2-trifluoroacetate in the presence of sulfuric acid to form 5-(trifluoromethyl)hexane-2,4-dione.", "Step 3: Conversion of 5-(trifluoromethyl)hexane-2,4-dione to 5-(trifluoromethyl)oxolan-2-one using acetic anhydride and sodium bicarbonate as catalysts.", "Step 4: Purification of the product using magnesium sulfate and solvent extraction with diethyl ether and petroleum ether." ] }

CAS RN

1547-45-1

Product Name

5-(trifluoromethyl)oxolan-2-one

Molecular Formula

C5H5F3O2

Molecular Weight

154.1

Purity

95

Origin of Product

United States

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